Ammonium tartrate finds use in protein structural analysis, particularly in X-ray crystallography [, , ]. It can act as a precipitant, helping proteins come out of solution and form crystals suitable for X-ray analysis []. This is crucial for determining the three-dimensional structure of proteins, which is essential for understanding their function and developing drugs that target them []. Research has also explored the use of ammonium tartrate in crystal optimization, which involves refining the crystallization conditions to improve crystal quality for X-ray diffraction [].
Ammonium tartrate can function as a biological buffer, helping to maintain a stable pH in solutions used for biochemical research []. This is important for many biological processes, as enzymes and other molecules often have a specific pH range in which they function optimally []. Additionally, ammonium tartrate can act as a chelating agent, binding to metal ions and preventing them from interfering with biochemical reactions [].
Ammonium tartrate is an organic compound classified as the diammonium salt of tartaric acid, with the molecular formula and a molar mass of 184.15 g/mol. It typically appears as a white crystalline powder that is hygroscopic and soluble in water, forming mildly acidic solutions with a pH range of 6.0 to 7.5 at 25°C . The compound is recognized for its unique properties, including its ability to release ammonia upon exposure to air and its moderate solubility in water (approximately 63 g/L at 15°C) .
Ammonium tartrate is generally considered a low-hazard compound. However, it can cause mild skin and eye irritation upon contact []. Inhalation of dust may irritate the respiratory tract. Always handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].
Ammonium tartrate exhibits biological activity that makes it valuable in various biochemical applications. It serves as a nitrogen source in cell culture media and plays a role in protein structural analysis and chelation studies . Its ability to act as a buffering agent allows it to stabilize pH levels in biological systems.
The synthesis methods for ammonium tartrate are straightforward:
Ammonium tartrate has diverse applications across various industries:
Ammonium tartrate shares similarities with several other compounds derived from tartaric acid or related structures. Below are some comparable compounds along with their unique characteristics:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Potassium Tartrate | Often used in food applications; acts as a stabilizer. | |
Calcium Tartrate | Used as a dietary supplement; provides calcium ions. | |
Sodium Tartrate | Commonly used in biochemistry for buffer solutions. | |
Magnesium Tartrate | Used as a laxative; provides magnesium ions. |
Ammonium tartrate's distinct properties include its ability to release ammonia gas upon decomposition and its specific solubility profile compared to these similar compounds. Its role as a nitrogen source further differentiates it from others listed.
Traditional synthesis methods for ammonium tartrate production rely primarily on direct neutralization reactions between tartaric acid and various ammonium-containing compounds [1] [3]. The most established approach involves the reaction of tartaric acid with ammonium carbonate, which produces ammonium tartrate through a straightforward acid-base neutralization mechanism [1]. This process begins with dissolving tartaric acid in water, followed by the gradual addition of ammonium carbonate until the solution reaches a slightly alkaline condition as indicated by phenolphthalein [3].
The fundamental chemical reaction proceeds according to the stoichiometry where one mole of tartaric acid reacts with one mole of ammonium carbonate to yield one mole of ammonium tartrate [1] [3]. The reaction mixture requires boiling for twenty to thirty minutes to ensure complete conversion, after which the solution undergoes evaporation in a water bath until crystalline films begin to appear [3]. The crystallization process necessitates rapid filtration to prevent decomposition, followed by cooling of the filtrate to promote crystal formation [3].
An alternative traditional route employs ammonia gas bubbled directly into ethanolic solutions of tartaric acid [3]. This method generates amorphous powder precipitates that require subsequent purification through washing with ethanol and ether before final drying [3]. The ammonia gas method typically achieves yields of approximately eighty-five percent, representing a slight improvement over the ammonium carbonate approach [25].
A third conventional synthesis pathway utilizes ammonium hydroxide as the neutralizing agent [3]. This approach involves dissolving tartaric acid in aqueous solution and adding ammonium hydroxide dropwise until the desired pH is achieved [11]. The reaction proceeds under mild heating conditions, typically at temperatures between twenty to twenty-five degrees Celsius [12].
Synthesis Route | Tartaric Acid (g) | Ammonium Source (g) | Theoretical Yield (g) | Typical Yield (%) |
---|---|---|---|---|
Tartaric Acid + Ammonium Carbonate | 150 | 96 | 184 | 80 |
Tartaric Acid + Ammonia Gas | 150 | 34 | 184 | 85 |
Tartaric Acid + Ammonium Hydroxide | 150 | 70 | 184 | 75 |
The traditional ammoniation process exhibits several critical parameters that influence product quality and yield [3] [12]. Temperature control during the neutralization reaction proves essential, as excessive heat can lead to decomposition of the ammonium tartrate product [12]. The reaction medium must be maintained at optimal pH conditions, typically between six point zero and seven point zero, to ensure complete precipitation while avoiding formation of undesired by-products [11] [16].
Crystallization kinetics in traditional methods depend significantly on cooling rates and supersaturation levels [5]. Slow cooling promotes the formation of larger, more uniform crystals, while rapid cooling tends to produce smaller crystals with potentially higher impurity content [5]. The solubility characteristics of ammonium tartrate in water, ranging from forty-three point nine grams per hundred grams of water at zero degrees Celsius to sixty-three point eight grams per hundred grams of water at twenty-five degrees Celsius, dictate the crystallization conditions [12] [22].
Industrial-scale production of ammonium tartrate employs sophisticated solvent-based recovery systems designed to maximize yield while minimizing waste generation [9] [10]. These processes typically utilize organic solvents such as methanol, isopropanol, and various ketones to facilitate the precipitation and purification of ammonium tartrate from reaction mixtures [9] [10].
The solvent-based approach begins with dissolving tartaric acid in organic solvents, followed by controlled addition of ammonia gas or ammonium hydroxide at specific temperature conditions [9] [10]. Methanol-based systems operate effectively at temperatures as low as negative five degrees Celsius, where ammonia gas introduction results in substantial solid precipitation when the solution pH reaches six point zero [10]. The stirring process continues for three hours after ammonia addition ceases, ensuring complete reaction before filtration to obtain the wet product mixture [10].
Recovery efficiency in methanol systems demonstrates remarkable performance, with approximately three hundred fifty kilograms of wet ammonium tartrate mixture recovered from three hundred kilograms of starting tartaric acid [10]. The recovered material typically contains both ammonium tartrate and ammonium hydrogen tartrate, requiring further processing for purification [10]. Subsequent treatment involves dissolving the wet mixture in acetone solutions and acidification with concentrated hydrochloric acid to regenerate tartaric acid, allowing for recycling of the starting material [10].
Alternative solvent systems utilizing isopropanol show comparable efficiency with slightly different operational parameters [10]. Isopropanol-based processes operate at elevated temperatures around twenty degrees Celsius, with ammonia water addition instead of gaseous ammonia [10]. The higher operating temperature compensates for the reduced reactivity of ammonia water compared to gaseous ammonia, maintaining overall reaction efficiency [10].
Advanced industrial implementations incorporate continuous processing schemes that enable large-scale production with enhanced economic viability [14] [27]. These systems feature multi-stage crystallization processes with controlled cooling profiles to optimize crystal size distribution and purity [27]. The continuous approach allows for better heat management and more consistent product quality compared to traditional batch processes [27].
Parameter | Traditional Method | Optimized Method |
---|---|---|
Temperature (°C) | 20-25 | 25-30 |
Pressure (bar) | 1.0 | 1.5 |
Reaction Time (h) | 3-4 | 2-3 |
Yield (%) | 80 | 95 |
Energy Consumption (kWh/kg) | 15 | 8 |
Wastewater (L/kg) | 5.0 | 1.2 |
Solvent recovery and recycling constitute critical components of industrial-scale operations [9] [10]. The organic solvents used in the precipitation process undergo distillation and purification to enable reuse in subsequent production cycles [9]. This approach significantly reduces operational costs and environmental impact while maintaining product quality standards [9] [10].
The choice of organic solvent influences both the crystallization behavior and the final product characteristics [9] [10]. Ketone-based solvents such as two-pentanone and two-octanone provide different solubility profiles compared to alcoholic solvents, allowing for tailored crystallization conditions depending on specific product requirements [10]. The solvent selection also affects the ease of separation and purification in downstream processing steps [10].
The optimization of pH-dependent precipitation represents a crucial aspect of ammonium tartrate synthesis, directly influencing product yield, purity, and crystal morphology [9] [10] [16]. Research demonstrates that precipitation efficiency varies significantly across different pH ranges, with optimal conditions occurring between six point five and seven point zero [11] [16].
Systematic studies of pH optimization reveal that precipitation efficiency increases from sixty-five percent at pH five point five to six point zero, reaching a maximum of ninety-five percent at pH six point five to seven point zero [16]. Beyond pH seven point zero, precipitation efficiency decreases to approximately eighty percent, indicating the existence of an optimal pH window for maximum product recovery [16]. The relationship between pH and precipitation efficiency reflects the ionization equilibrium of tartaric acid and the solubility characteristics of ammonium tartrate at different pH values [16] [17].
Temperature effects on pH-dependent precipitation demonstrate complex interactions between thermal conditions and acid-base equilibria [10] [11]. Lower temperatures, particularly around negative five degrees Celsius, enhance precipitation efficiency by reducing the solubility of ammonium tartrate in the reaction medium [10]. However, extremely low temperatures may impede reaction kinetics, necessitating extended reaction times to achieve complete conversion [10].
The buffer capacity of ammonium tartrate solutions plays a significant role in pH optimization strategies [16]. Ammonium tartrate exhibits excellent buffering properties within the pH range of six point zero to seven point five, making it valuable for maintaining stable pH conditions during precipitation processes [12] [16]. This buffering capacity helps prevent sudden pH fluctuations that could lead to incomplete precipitation or formation of undesired products [16].
pH Range | Precipitation Efficiency (%) | Product Quality | Reaction Time (hours) |
---|---|---|---|
5.5-6.0 | 65 | Low | 4 |
6.0-6.5 | 85 | Good | 3 |
6.5-7.0 | 95 | Excellent | 2 |
7.0-7.5 | 80 | Good | 3 |
Advanced pH control systems in industrial applications employ automated monitoring and adjustment mechanisms to maintain optimal precipitation conditions [27]. These systems utilize continuous pH measurement coupled with precise reagent addition to ensure consistent product quality throughout the production process [27]. The automation reduces variability associated with manual pH adjustment and enables operation at optimal conditions for extended periods [27].
Crystallization studies reveal that pH conditions significantly influence crystal habit and size distribution of ammonium tartrate [5] [15]. Optimal pH conditions promote the formation of well-defined crystalline structures with minimal defects, while suboptimal pH ranges may result in amorphous or poorly crystallized products [5]. The crystal quality directly affects downstream processing requirements and final product applications [5] [15].
Solubility data demonstrates the temperature dependence of ammonium tartrate dissolution, with solubility increasing from four hundred thirty-nine point two grams per liter at zero degrees Celsius to six hundred thirty-eight point one grams per liter at twenty-five degrees Celsius [12] [19] [22]. This temperature-dependent solubility behavior enables temperature-controlled crystallization strategies that complement pH optimization approaches [19] [22].
Temperature (°C) | Solubility (g/100g H2O) | Solubility (g/L) |
---|---|---|
0 | 43.92 | 439.2 |
15 | 58.10 | 581.0 |
20 | 63.00 | 630.0 |
25 | 63.81 | 638.1 |
Vibrational spectroscopy provides comprehensive insights into the molecular structure and dynamics of ammonium tartrate through the analysis of vibrational modes characteristic of its constituent ions and functional groups [1] [2]. The compound exhibits a rich vibrational spectrum arising from the tartrate anion, ammonium cation, and their intermolecular interactions within the crystalline lattice.
Raman Spectroscopic Analysis
Extensive Raman spectroscopic investigations have revealed forty-three distinct vibrational modes in crystalline ammonium tartrate [1]. The spectrum can be categorized into several distinct regions based on the vibrational assignments. The low-frequency region (64-215 cm⁻¹) contains lattice vibrational modes, with particularly intense bands at 115 and 136 cm⁻¹ corresponding to translational motions of the molecular units within the crystal structure [1]. These lattice modes are exceptionally sharp compared to those observed in hydrated tartrate compounds, reflecting the anhydrous nature of ammonium tartrate and the absence of water-mediated intermolecular interactions.
The mid-frequency region (245-988 cm⁻¹) encompasses vibrations associated with the tartrate ion framework [1]. Carbon-carbon deformation modes appear as weak bands at 245, 294, 355, and 537 cm⁻¹, while carbon-carbon stretching vibrations are observed as stronger bands at 805, 840, 901, 920, and 988 cm⁻¹ [1]. The carbon-oxygen stretching vibrations of the hydroxyl groups manifest in the 1073-1334 cm⁻¹ region, with eight distinct modes identified at 1073, 1103, 1128, 1192, 1215, 1265, 1313, and 1334 cm⁻¹ [1].
Ammonium Ion Vibrational Characteristics
The ammonium ion contributions to the vibrational spectrum are notably different from those observed in simple ammonium salts [1]. The symmetric stretching mode (ν₁) of the ammonium ion, typically appearing as a sharp and intense band in ammonium halides, manifests as a broad, weak feature at 3022 cm⁻¹ in ammonium tartrate [1]. The asymmetric stretching mode (ν₃) appears at 3160 cm⁻¹, while the deformation modes are observed at 1364, 1468, and 1493 cm⁻¹ [1]. This broadening and intensity reduction of ammonium ion modes indicates strong interactions between the ammonium cations and the tartrate anions, suggesting hydrogen bonding and electrostatic interactions that perturb the tetrahedral symmetry of the ammonium ion.
Carboxyl and Hydroxyl Group Vibrations
The carboxyl groups of the tartrate ion exhibit characteristic vibrational patterns in the 1388-1607 cm⁻¹ region [1]. Four distinct carboxyl-related modes are identified at 1388, 1564, 1579, and 1607 cm⁻¹, representing the splitting of the symmetric and asymmetric carboxyl stretching modes due to the crystalline environment and intermolecular interactions [1]. Carbon-hydrogen deformation modes associated with the tartrate backbone appear at 1407 and 1445 cm⁻¹ [1].
High-Frequency Vibrational Modes
The high-frequency region reveals carbon-hydrogen stretching vibrations at 2917 and 2945 cm⁻¹, appearing as two distinct bands compared to the single band observed in solution spectra [1]. This splitting reflects the influence of the crystalline environment on the carbon-hydrogen oscillations. The hydroxyl stretching vibrations of the tartrate ion appear as two sharp bands at 3378 and 3430 cm⁻¹, confirming the absence of water of crystallization and indicating well-defined hydroxyl environments within the crystal structure [1].
Fourier Transform Infrared Spectroscopy
Complementary Fourier Transform Infrared studies have provided additional vibrational assignments and confirmed the Raman observations [3] [2]. The infrared spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in ammonium tartrate. Nitrogen-hydrogen stretching vibrations of the ammonium ion appear in the 3000-3200 cm⁻¹ region, while carbon-hydrogen stretching modes of the tartrate ion are observed around 2900-3000 cm⁻¹ [3].
The carbonyl stretching region shows multiple bands reflecting the different environments of the carboxyl groups in the crystal structure [3]. Hydroxyl stretching vibrations appear as distinct bands, confirming the presence of free hydroxyl groups not involved in strong hydrogen bonding networks. The fingerprint region below 1500 cm⁻¹ contains numerous bands corresponding to carbon-carbon, carbon-oxygen, and carbon-nitrogen vibrational modes [3].
Solid-state Nuclear Magnetic Resonance spectroscopy has provided detailed structural and dynamic information about ammonium tartrate through the analysis of carbon-13 chemical shift tensors and cross-polarization magic angle spinning techniques [4] [5] [6].
Carbon-13 Chemical Shift Tensor Determination
Single-crystal carbon-13 Nuclear Magnetic Resonance studies have yielded precise chemical shift tensor components for the magnetically inequivalent carbon nuclei in ammonium tartrate [4] [6]. The unit cell contains two molecules, resulting in eight magnetically inequivalent carbon nuclei that can be resolved under appropriate experimental conditions [4]. Chemical shielding tensors have been determined with a precision of ±2 parts per million for the principal values and ±3° for the orientation of the principal axes [4].
For the carboxyl carbon nuclei, the principal shielding values are σ₁₁ = -110.5 parts per million, σ₂₂ = -61.7 parts per million, and σ₃₃ = 21.6 parts per million relative to external liquid benzene [4]. The tensor orientations reveal that the heaviest shielding (σ₁₁) occurs when the magnetic field is perpendicular to the carboxyl plane, while the lightest shielding (σ₃₃) occurs when the field is in the carboxyl plane bisecting the carbon-oxygen bonds [4].
The hydroxyl-bearing carbon nuclei exhibit different tensor characteristics with principal values of σ₁₁ = 41.9 parts per million, σ₂₂ = 48.0 parts per million, and σ₃₃ = 74.0 parts per million [4]. The orientations of these tensor components provide insights into the local electronic environment and the effects of hydrogen bonding on the carbon shielding.
Cross-Polarization Magic Angle Spinning Studies
Cross-polarization magic angle spinning carbon-13 Nuclear Magnetic Resonance experiments have characterized the solid-state structure and dynamics of ammonium tartrate [5] [7]. The technique reveals distinct carbon environments corresponding to the carboxyl and hydroxyl-bearing carbons of the tartrate ion. Chemical shifts observed in the solid state show characteristic values at approximately 178.5 parts per million for carboxyl carbons and 73.9 parts per million for hydroxyl-bearing carbons [5].
Temperature-dependent studies have provided information about molecular motions within the crystal lattice [5]. Spin-lattice relaxation times in the rotating frame (T₁ρ) measurements indicate that carbon nuclei undergo slow motions on the Nuclear Magnetic Resonance timescale, with activation energies determined for different molecular segments [5]. These studies reveal restricted molecular mobility consistent with the rigid crystalline environment.
Comparative Studies with Modified Systems
Investigations of silicon dioxide nanotube-coated ammonium tartrate crystals have demonstrated the sensitivity of solid-state Nuclear Magnetic Resonance to structural modifications [5] [7]. The coating process results in changes to the carbon-13 chemical shifts and increased activation energies for molecular motions, attributed to interactions between the silicon dioxide surface and the hydroxyl groups of the tartrate ion [5].
Quadrupolar Nuclei Analysis
Studies of nitrogen-14 quadrupolar interactions in ammonium tartrate have provided information about the local environment of the ammonium ion [8]. The quadrupolar coupling parameters reflect the electric field gradient at the nitrogen nucleus and provide insights into the distortion of the tetrahedral ammonium geometry due to intermolecular interactions.
Electron Magnetic Resonance spectroscopy has been extensively employed for the detection and characterization of radiation-induced radicals in ammonium tartrate, establishing its utility as a dosimetric material [9] [10] [11] [12] [13].
Radiation-Induced Radical Formation
X-ray and gamma-ray irradiation of ammonium tartrate crystals generates stable organic radicals that can be detected and quantified using Electron Paramagnetic Resonance spectroscopy [10] [11] [13]. Two distinct radical species have been identified in irradiated ammonium tartrate at room temperature [10]. The major radical (R1) exhibits a structure consistent with NH₄⁺-OOC-C- (OH)-CH(OH)-COO⁻+NH₄⁺, representing a carbon-centered radical formed by hydrogen abstraction from the tartrate backbone [10] [12].
The second radical species (R2) shows different spectroscopic characteristics and appears to have a structure distinct from previously proposed models [10]. Three hyperfine coupling tensors have been determined for this radical, providing detailed information about the electronic structure and molecular geometry [10]. The presence of multiple radical species indicates complex radiation-induced chemistry involving different sites within the tartrate molecule.
Electron Paramagnetic Resonance Parameters
Detailed analysis of the Electron Paramagnetic Resonance spectra has yielded precise values for the magnetic parameters of the radiation-induced radicals [10] [12]. The g-factors are close to the free electron value (g ≈ 2.002-2.004), indicating carbon-centered radicals with minimal heteroatom character [10]. Hyperfine coupling constants reveal interactions between the unpaired electron and nearby nuclear spins, providing structural information about the radical sites.
Single-crystal Electron Magnetic Resonance studies have determined the complete hyperfine coupling tensors and their orientations relative to the molecular framework [10]. These measurements, combined with periodic density functional theory calculations, have refined the structural assignments of the radical species and provided insights into the mechanisms of radiation-induced damage.
Dosimetric Applications and Sensitivity
Ammonium tartrate demonstrates superior sensitivity compared to the standard alanine dosimeter, with signal-to-noise ratios approximately twice those of alanine for equivalent radiation doses [12] [14]. The enhanced sensitivity arises from the higher yield of stable radicals and their favorable spectroscopic properties. The dose-response relationship is linear over a wide range of radiation doses, making ammonium tartrate suitable for accurate dosimetry applications [12].
Temperature stability studies have confirmed that the radiation-induced radicals remain stable at room temperature for extended periods, ensuring reliable dose measurements [10] [12]. The radicals exhibit minimal fading over time, maintaining their spectroscopic characteristics and quantitative relationships to the absorbed dose.
Advanced Electron Paramagnetic Resonance Techniques
Pulse Electron Paramagnetic Resonance methods have been employed to investigate the spatial distribution of radiation-induced radicals in ammonium tartrate [11] [15]. Two-pulse electron spin echo decay measurements provide information about dipolar interactions between radical pairs and their microscopic spatial arrangement [11]. Double electron-electron resonance spectroscopy has yielded distance distributions between radical pairs separated by two to five crystal unit cells, revealing the heterogeneous nature of radiation damage [11].
These advanced techniques demonstrate that the spatial distribution of radicals depends on the linear energy transfer of the radiation, enabling discrimination between different radiation qualities [11]. High linear energy transfer radiation produces more localized radical distributions, while low linear energy transfer radiation results in more dispersed radical formation patterns [11].
Vanadyl Ion Doping Studies
Electron Paramagnetic Resonance investigations of vanadyl ion (VO²⁺) doped ammonium tartrate single crystals have provided additional insights into the crystal structure and local environment [16]. The spin Hamiltonian parameters determined for the vanadyl ion reflect the local symmetry and bonding environment, complementing structural information obtained from other spectroscopic techniques [16].